(3-(Cyclobutanecarboxamidomethyl)phenyl)boronic acid
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Overview
Description
(3-(Cyclobutanecarboxamidomethyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Cyclobutanecarboxamidomethyl)phenyl)boronic acid typically involves the reaction of a phenylboronic acid derivative with a cyclobutanecarboxamide precursor. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: (3-(Cyclobutanecarboxamidomethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form boron-containing alcohols.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and organic solvents such as THF.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boron-containing alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
(3-(Cyclobutanecarboxamidomethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.
Biology: The compound can be used to study enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of advanced materials, such as polymers and sensors.
Mechanism of Action
The mechanism of action of (3-(Cyclobutanecarboxamidomethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various biochemical applications, such as enzyme inhibition and molecular recognition. The boronic acid group can interact with specific molecular targets, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group.
Cyclobutylboronic Acid: A boronic acid with a cyclobutyl group.
(3-Formylphenyl)boronic Acid: A boronic acid with a formyl group on the phenyl ring.
Uniqueness: (3-(Cyclobutanecarboxamidomethyl)phenyl)boronic acid is unique due to the presence of both a cyclobutanecarboxamide group and a boronic acid group. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C12H16BNO3 |
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Molecular Weight |
233.07 g/mol |
IUPAC Name |
[3-[(cyclobutanecarbonylamino)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C12H16BNO3/c15-12(10-4-2-5-10)14-8-9-3-1-6-11(7-9)13(16)17/h1,3,6-7,10,16-17H,2,4-5,8H2,(H,14,15) |
InChI Key |
CRBCIRCYPZWFLC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)CNC(=O)C2CCC2)(O)O |
Origin of Product |
United States |
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